Product packaging for 2-(Dichloromethyl)-2-methyl-1,3-dioxolane(Cat. No.:CAS No. 22052-63-7)

2-(Dichloromethyl)-2-methyl-1,3-dioxolane

Cat. No.: B11997112
CAS No.: 22052-63-7
M. Wt: 171.02 g/mol
InChI Key: OHXLAOJLJWLEIP-UHFFFAOYSA-N
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Description

Possessing the molecular formula C₅H₈Cl₂O₂, 2-(dichloromethyl)-2-methyl-1,3-dioxolane (B11997130) belongs to the dioxolane class of organic compounds. ontosight.ai It is characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3, with a dichloromethyl group and a methyl group attached to the second carbon atom. ontosight.ai This structure makes it a subject of interest for various applications in chemical synthesis.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₅H₈Cl₂O₂
Molecular Weight 173.02 g/mol
CAS Number 3589-73-9
Appearance Colorless to light yellow liquid
Boiling Point Not explicitly available, but related compounds have boiling points around 157-158°C. chembk.com
Density Not explicitly available, but related compounds have densities around 1.1-1.2 g/cm³. lookchem.combqtchem.com

Dioxolanes are a class of heterocyclic compounds featuring a five-membered ring with two oxygen atoms. ontosight.aiwikipedia.org They are formally acetals or ketals, which are functional groups derived from aldehydes or ketones, respectively. wikipedia.org A common method for synthesizing dioxolanes is the reaction of an aldehyde or ketone with ethylene (B1197577) glycol, a process that serves to protect the carbonyl group from other reagents during a multi-step synthesis. wikipedia.orgorganic-chemistry.org

The 1,3-dioxolane (B20135) ring structure is prevalent in a variety of chemical contexts, from its use as a solvent and a comonomer in the production of polyacetals to its appearance in natural products. wikipedia.orgarchemco.com The stability of the dioxolane ring to bases and various nucleophiles makes it a reliable protecting group in organic synthesis. organic-chemistry.org Furthermore, the dioxolane moiety is found in molecules that exhibit biological activity, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.aiontosight.ai

The significance of this compound lies in its utility as a synthetic intermediate. The presence of the dichloromethyl group provides a reactive site for further chemical transformations.

A key synthetic application is its use in the preparation of herbicide antidotes. akjournals.com Research has shown that this compound is a highly active and selective herbicide safener, known as MG-191. akjournals.com Herbicide safeners are compounds that protect crops from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. akjournals.com

The synthesis of this compound can be achieved through the condensation of 1,1-dichloroacetone (B129577) with ethylene glycol. akjournals.com One documented method uses thionyl chloride to facilitate this reaction. akjournals.com To study its biological pathway and mechanism of action as a safener, researchers have also prepared radiolabeled versions of the molecule. akjournals.com This involves a multi-step synthesis starting from radiolabeled acetic acid to produce labeled 1,1-dichloroacetone, which is then reacted with ethylene glycol. akjournals.com

The reactivity of the dichloromethyl group, combined with the stability of the dioxolane ring, makes this compound a versatile intermediate for introducing specific structural motifs into more complex molecules in the fields of agricultural and pharmaceutical chemistry. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Cl2O2 B11997112 2-(Dichloromethyl)-2-methyl-1,3-dioxolane CAS No. 22052-63-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22052-63-7

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

2-(dichloromethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C5H8Cl2O2/c1-5(4(6)7)8-2-3-9-5/h4H,2-3H2,1H3

InChI Key

OHXLAOJLJWLEIP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Dichloromethyl 2 Methyl 1,3 Dioxolane

Conventional Synthetic Routes and Precursor Utilization

Conventional methods for synthesizing 2-(dichloromethyl)-2-methyl-1,3-dioxolane (B11997130) are typically based on well-established organic reactions, primarily focusing on the construction of the dioxolane ring from key precursors.

A primary and direct method for synthesizing the this compound is the ketalization reaction between 1,1-dichloroacetone (B129577) and ethylene (B1197577) glycol. akjournals.com This condensation reaction forms the core 1,3-dioxolane (B20135) ring structure. wikipedia.orgorganic-chemistry.org The process involves the acid-catalyzed reaction of a ketone with ethylene glycol, which acts as a protecting group for the carbonyl. wikipedia.org

In a specific synthesis of a radiolabeled version of the target compound, 1,1-dichloroacetone was reacted with ethylene glycol. akjournals.com The reaction is facilitated by a catalyst to promote the formation of the ketal. While traditional acid catalysts like p-toluenesulfonic acid are commonly used for dioxolane formation, it has been reported that using thionyl chloride as a catalyst at room temperature can result in higher yields for this specific transformation. akjournals.com The reaction proceeds by nucleophilic attack of the ethylene glycol hydroxyl groups on the carbonyl carbon of 1,1-dichloroacetone, followed by dehydration to yield the cyclic ketal.

Table 1: Comparison of Catalysts in the Condensation of 1,1-dichloroacetone and Ethylene Glycol

Catalyst Temperature Reported Yield Reference
Thionyl Chloride Room Temperature 87% (Radiochemical) akjournals.com
Acid Catalysts Varies (often reflux) Generally lower than thionyl chloride method akjournals.com

This table is generated based on qualitative and quantitative data from the cited sources.

An alternative conventional strategy involves the introduction of the dichloromethyl group via chlorination of a suitable precursor prior to the formation of the dioxolane ring. The most common precursor for this route is acetone.

In this multi-step approach, acetone is first chlorinated to produce 1,1-dichloroacetone. akjournals.com This halogenated ketone then serves as the direct precursor for the condensation reaction with ethylene glycol as described in the previous section. This method is particularly useful for isotopic labeling, where a labeled acetone can be synthesized and subsequently chlorinated. akjournals.com The chlorination of acetone provides the necessary C(Cl)₂ moiety, which is then incorporated into the final dioxolane structure through the ketalization reaction. This sequential process—chlorination followed by condensation—represents a foundational and reliable method for accessing the title compound.

Advanced and Specialized Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and operate under milder conditions, several advanced synthetic techniques have been applied to the synthesis of dioxolane derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic compounds like dioxolanes. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and increases in product yield compared to conventional heating methods. nih.gov

In the context of dioxolane synthesis, microwave irradiation has been successfully used for the cyclization of aldehydes with glycols to form the corresponding 1,3-dioxolane intermediates. semanticscholar.org One study demonstrated that exposing a mixture of an aldehyde, glycol, and anhydrous copper sulfate to microwave radiation (600W) afforded the desired dioxolane products in moderate yields within minutes, a significant improvement over conventional refluxing which can take hours. semanticscholar.org Although this study focused on aldehyde precursors, the principle is directly applicable to the synthesis of ketals like this compound from a ketone.

Table 2: Comparison of Conventional vs. Microwave-Assisted Dioxolane Synthesis

Method Reaction Time Yield Conditions Reference
Conventional Heating 10-12 hours 25.3 - 48.2% Reflux semanticscholar.org
Microwave Irradiation 15-25 minutes 35.7 - 57.5% 600W, Anhydrous CuSO₄ semanticscholar.org

This table is generated based on data for the synthesis of various dioxolane intermediates as reported in the cited source.

A more advanced approach to introduce the dichloromethyl group is through a carbene insertion reaction. chemtube3d.com Carbenes are highly reactive intermediates that can insert into C-H bonds, creating new carbon-carbon bonds at unfunctionalized positions. chemtube3d.comwikipedia.org

Specifically, dichlorocarbene (B158193) (:CCl₂), typically generated from chloroform (B151607) and a strong base, can be used to introduce the -CHCl₂ group. A study on novel 2-dichloromethyl-1,3-dioxolane derivatives utilized this method by reacting pre-formed 1,3-dioxolanes with chloroform. semanticscholar.org The reaction involves the insertion of dichlorocarbene into the C-H bond at the 2-position of the dioxolane ring. This method is particularly notable as it allows for the modification of an existing dioxolane structure, providing a convergent synthetic route. The reaction is typically performed at low temperatures (0-5 °C) due to its exothermic nature. semanticscholar.org

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org A phase transfer catalyst, typically a quaternary ammonium salt, transports an ionic reactant from the aqueous phase into the organic phase where the reaction can occur. dalalinstitute.comoperachem.com

This methodology is particularly relevant to the carbene insertion reaction described above. The generation of dichlorocarbene from chloroform often uses a concentrated aqueous solution of a base like sodium hydroxide. Since both chloroform and the dioxolane substrate are in an organic phase, a phase transfer catalyst is essential to transport the hydroxide ions (or a related species) across the phase boundary to deprotonate the chloroform. crdeepjournal.org In the synthesis of 2-dichloromethyl-1,3-dioxolane derivatives, triethylbenzylammonium chloride (TEBA) was used as the phase transfer catalyst, enabling the efficient generation of dichlorocarbene at the interface of the two phases and its subsequent reaction with the dioxolane in the organic phase. semanticscholar.org The use of PTC avoids the need for anhydrous conditions or expensive, strong organic bases. acsgcipr.org

Table 3: Common Phase Transfer Catalysts and Their Function

Catalyst Type Example Function
Quaternary Ammonium Salts Triethylbenzylammonium chloride (TEBA), Methyltricaprylammonium chloride Transports anions (e.g., OH⁻) from the aqueous phase to the organic phase.
Quaternary Phosphonium Salts Hexadecyltributylphosphonium bromide Similar to ammonium salts, often with higher thermal stability.
Crown Ethers 18-Crown-6 Solubilizes cations (e.g., K⁺) in the organic phase, carrying the anion with it.
Polyethylene Glycols (PEGs) PEG-400 Complexes with cations to bring the corresponding anion into the organic phase.

This table provides examples of common phase transfer catalysts and their general function in organic synthesis.

Radiolabeled Synthesis for Tracing and Mechanistic Investigations

The synthesis of radiolabeled compounds is a critical tool for tracing the metabolic fate of molecules and for elucidating reaction mechanisms. While specific documentation on the radiolabeled synthesis of this compound is not prevalent in publicly accessible literature, the methodologies applied to analogous structures, such as 2-methyldioxolane, provide a framework for how such a synthesis could be approached.

Mechanistic studies often rely on isotopic labeling to follow the transformation of reactants into products. For instance, in the study of gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, isotopically labeled analogues could be used to track bond cleavage and rearrangement pathways sigmaaldrich.com. Similarly, investigations into the ozonation of 1,3-dioxolanes have utilized labeling to understand the formation of primary products like hemiortho esters sigmaaldrich.com.

A common strategy for introducing a radiolabel would involve using a precursor molecule containing a radioactive isotope, such as Carbon-14 or Tritium (³H). For this compound, this could potentially involve:

Carbon-14 Labeling: Synthesizing the molecule using [¹⁴C]-labeled 1,1-dichloroacetone or [¹⁴C]-ethylene glycol. The position of the label would depend on the specific goals of the mechanistic or tracing study.

Tritium Labeling: Introducing tritium atoms through catalytic tritium exchange on the parent molecule or by using a tritiated precursor.

These labeled molecules would then allow researchers to monitor their path in biological systems or to gain deeper insight into the sequence of steps in a chemical reaction, such as identifying the origin of specific atoms in the final products and intermediates.

Green Chemistry Approaches in Dioxolane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances . In the synthesis of dioxolanes, these principles are applied to improve sustainability through strategies like enhancing atom economy and developing efficient catalytic systems.

Atom Economical Synthesis Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product wikipedia.org. Reactions with high atom economy are inherently "greener" as they generate minimal waste. wikipedia.org

Key Features of Atom Economical Dioxolane Synthesis:

Addition Reactions: Cycloadditions and other addition reactions are ideal as they inherently maximize the incorporation of reactant materials into the product.

Minimization of Byproducts: The goal is to design synthetic pathways where the desired product is the only substance formed.

Reduced Waste Treatment: High atom economy reduces the economic and environmental costs associated with waste separation, treatment, and disposal wikipedia.org.

While a specific 100% atom economical route for this compound from basic precursors is not explicitly detailed, the synthesis of related compounds demonstrates the successful application of this green chemistry principle.

Catalytic Systems for Sustainable Dioxolane Production

Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption by lowering activation barriers, and allow for the use of more environmentally benign reaction conditions. In dioxolane synthesis, a variety of catalytic systems are employed to improve sustainability.

The conventional synthesis of 1,3-dioxolanes involves the reaction of a carbonyl compound with a diol, typically in the presence of an acid catalyst to facilitate the reaction and a method to remove the water byproduct organic-chemistry.org. Green approaches focus on using reusable, non-corrosive, and highly efficient catalysts.

Examples of Catalytic Systems in Dioxolane Synthesis:

Catalyst TypeSpecific ExampleAdvantages in Dioxolane Synthesis
Heteropolyacids Cesium-substituted dodecatungstophosphoric acid (Cs₂.₅H₀.₅PW₁₂O₄₀) on K10 clayHigh activity, reusability, and effectiveness in atom-economical cycloaddition reactions. researchgate.netacs.org
Solid Acids Montmorillonite K10 clay, zeolites, silicaReusable, easy to separate from the reaction mixture, and can lead to high yields under mild conditions. researchgate.netnih.gov
Lewis Acids Cerium(III) triflate, Sc(OTf)₃Can operate under nearly neutral pH, allowing for high yields and selectivity, which is beneficial for sensitive molecules. organic-chemistry.orgorganic-chemistry.org
Molecular Catalysts Ruthenium complexes (e.g., [Ru(triphos)(tmm)])Enables the use of sustainable C1 sources like CO₂ and formic acid for forming the dioxolane ring. rwth-aachen.de
Brønsted Acids p-Toluenesulfonic acidCommonly used, but greener approaches focus on replacing it with solid acids to simplify purification and reduce waste. organic-chemistry.org

These advanced catalytic systems are crucial for developing sustainable production methods for dioxolanes. For instance, using supported heteropolyacids like Cs-DTP/K10 clay for the synthesis of chloromethyl-1,3-dioxolanes from epichlorohydrin not only results in a 100% atom-economical reaction but also utilizes a reusable catalyst, further enhancing the green credentials of the process researchgate.netacs.org. The development of such catalysts is key to aligning the industrial production of compounds like this compound with the goals of sustainable chemistry.

Reactivity and Reaction Mechanisms of 2 Dichloromethyl 2 Methyl 1,3 Dioxolane

Fundamental Reactivity Patterns Imparted by the Dichloromethyl Moiety

The dichloromethyl group is the primary locus of reactivity in 2-(dichloromethyl)-2-methyl-1,3-dioxolane (B11997130). The two electron-withdrawing chlorine atoms create an electron-deficient carbon center, making it susceptible to nucleophilic attack. Simultaneously, the 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is generally stable under neutral to basic conditions but can be activated to undergo ring-opening under acidic catalysis.

Nucleophilic Substitution Reactions of the Chlorinated Carbon Center

The carbon atom of the dichloromethyl group is electrophilic and is thus a prime target for nucleophiles. Nucleophilic substitution reactions can proceed, potentially displacing one or both chlorine atoms. The reaction's outcome is contingent on the nucleophile's strength and the specific reaction conditions. For instance, strong nucleophiles can substitute the chlorine atoms in a stepwise manner. This reactivity is analogous to that of other halomethyl-substituted dioxolanes, which are utilized as intermediates in the synthesis of various pharmaceuticals. A case in point is the use of 2-(chloromethyl)-1,3-dioxolane as a key intermediate in the production of Doxofylline, a medication for respiratory conditions. valeshvarbiotech.com

NucleophilePotential ProductReaction Type
Hydroxide (OH⁻)2-(Hydroxymethyl)-2-methyl-1,3-dioxolaneSN2
Alkoxide (RO⁻)2-(Alkoxymethyl)-2-methyl-1,3-dioxolaneSN2
Amine (RNH₂)2-(Aminomethyl)-2-methyl-1,3-dioxolaneSN2

This table presents hypothetical nucleophilic substitution reactions based on the general reactivity of alkyl halides.

Addition Reactions Involving the Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal, a functional group known for its stability in neutral and basic media. thieme-connect.de This stability makes dioxolanes excellent protecting groups for carbonyl compounds in multistep syntheses. nih.gov Consequently, the primary addition reaction involving the dioxolane ring of this compound is its acid-catalyzed hydrolysis. In the presence of aqueous acid, the acetal linkage is cleaved, leading to the deprotection of the original carbonyl compound and the diol. oakland.edu The hydrolysis of the related compound, 2-dichloromethylene-1,3-dioxolan, has been shown to be subject to general acid catalysis, indicating a mechanism involving protonation of one of the ring oxygen atoms as the initial step. rsc.org This protonation is followed by ring-opening to form a carbocation intermediate, which is then attacked by water. nih.gov

Table of Reaction Conditions for Acetal Cleavage

Reagent Conditions Outcome
Aqueous Acid (e.g., HCl, H₂SO₄) Water, heat Ring-opening to ketone/aldehyde and diol

This table is based on general methods for acetal deprotection.

Cyclization Reactions in Related Dioxolane Chemistry

The 1,3-dioxolane moiety can participate in or influence cyclization reactions. One of the most studied cyclization reactions involving the 1,3-dioxolane ring is in the context of cationic ring-opening polymerization. rsc.org While this is a polymerization process, it highlights the propensity of the dioxolane ring to open and form larger cyclic structures under certain conditions. rsc.org

Furthermore, the functional groups attached to the dioxolane ring can undergo intramolecular cyclization. For instance, if one of the chlorine atoms in this compound were substituted by a nucleophile containing a distal reactive site, subsequent intramolecular reaction could lead to the formation of a new ring. Radical cyclizations involving acetals are also known, where a radical generated on a side chain can add to the acetal carbon, although this is less common. researchgate.net

Stereochemical Aspects and Chiral Derivatization

The synthesis of this compound from an achiral ketone (1,1-dichloroacetone) and an achiral diol (ethylene glycol) results in an achiral product. However, the principles of stereochemistry can be introduced in several ways. The use of a chiral, non-racemic diol in the synthesis would lead to the formation of a chiral dioxolane. nih.gov The stereochemistry of the diol would direct the formation of the product's stereoisomers.

Diastereoselective reactions can also be performed on substituted dioxolanes. researchgate.net The existing ring structure and its substituents can influence the approach of reagents, leading to a preference for the formation of one diastereomer over another. For example, in the reduction of a ketone to a secondary alcohol elsewhere in the molecule, the dioxolane could act as a chiral auxiliary, directing the hydride attack from the less sterically hindered face.

Examples of Chiral Dioxolane Synthesis and Reactions

Starting Material Chiral Reagent/Auxiliary Outcome
1,1-Dichloroacetone (B129577) (R,R)-2,3-Butanediol Chiral 2-(dichloromethyl)-2,4,5-trimethyl-1,3-dioxolane

This table illustrates hypothetical stereochemical transformations.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and harnessing its synthetic potential.

Studies on Dichlorocarbene (B158193) Insertion Mechanisms

Dichlorocarbene (:CCl₂) is a highly reactive intermediate that can undergo insertion into C-H bonds and addition to double bonds to form dichlorocyclopropanes. wikipedia.org It is typically generated from precursors like chloroform (B151607) via alpha-elimination with a strong base, or from other sources such as ethyl trichloroacetate (B1195264) and phenyl(trichloromethyl)mercury. wikipedia.org

A key question regarding this compound is whether it can serve as a precursor to dichlorocarbene. The conventional mechanism for dichlorocarbene generation from a dichloromethyl compound involves the deprotonation of the carbon bearing the chlorine atoms. Since the C2 carbon of the dioxolane ring in the title compound is quaternary, it lacks the necessary proton for this pathway to occur. Therefore, it is unlikely to generate dichlorocarbene via a simple alpha-elimination mechanism.

However, if dichlorocarbene were generated from a different precursor in the presence of this compound, it could potentially undergo an intramolecular C-H insertion reaction. nih.govnih.gov For this to happen, a carbene would need to be formed at the dichloromethyl carbon through an alternative mechanism, which is not readily apparent. More plausible is the intermolecular insertion of dichlorocarbene (generated separately) into the C-H bonds of the methyl group or the ethylene (B1197577) glycol backbone of the dioxolane ring. The mechanism of such an insertion is believed to be a concerted process.

Kinetic Studies of Dioxolane Formation and Subsequent Reactions

The formation of this compound, a cyclic acetal, proceeds through the acid-catalyzed reaction of 1,1-dichloroacetone with ethylene glycol. libretexts.orglibretexts.org This reaction is reversible, and kinetic studies are crucial for understanding the factors that influence the rate of formation and subsequent reactions, such as hydrolysis. acs.orgyoutube.compressbooks.pub

The generally accepted mechanism for acid-catalyzed acetal formation involves several equilibrium steps:

Protonation of the carbonyl oxygen of the ketone by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub

Nucleophilic attack of one of the hydroxyl groups from ethylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate. libretexts.orgpressbooks.pub

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. libretexts.orgpressbooks.pub

Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety on the carbocation, leading to the formation of the protonated dioxolane ring. libretexts.org

Deprotonation to yield the final this compound product. libretexts.org

ParameterEffect on Rate of FormationRationale
Acid Catalyst Concentration IncreasesAccelerates the initial protonation of the carbonyl group, which is often the rate-determining step. libretexts.org
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed at a faster rate, in line with the Arrhenius equation.
Reactant Concentration (Ketone or Diol) IncreasesIncreases the frequency of molecular collisions, leading to a higher reaction rate according to the law of mass action.
Removal of Water Increases Net FormationShifts the reaction equilibrium towards the product side (Le Chatelier's principle), as water is a byproduct of the reaction. libretexts.orgyoutube.com

Subsequent reactions of this compound, most notably hydrolysis back to the parent ketone and diol, are also acid-catalyzed and reversible. The kinetics of hydrolysis are similarly studied and are mechanistically the reverse of the formation reaction. The stability of the dioxolane is pH-dependent, with hydrolysis being significantly faster in acidic conditions. acs.org

Influence of Substituent Effects on Reaction Pathways

The reaction pathways and rates of formation and cleavage of this compound are significantly influenced by the electronic and steric effects of the substituents at the C2 position—the dichloromethyl and methyl groups. researchgate.netresearch-nexus.net These effects alter the stability of the intermediates and transition states involved in the reaction mechanism.

Electronic Effects:

Dichloromethyl Group (-CHCl₂): This group is strongly electron-withdrawing due to the high electronegativity of the chlorine atoms. This effect destabilizes the carbocationic character of the C2 carbon in the oxonium ion intermediate formed during both the formation and hydrolysis reactions. acs.org A less stable intermediate implies a higher activation energy for its formation, which would be expected to decrease the rates of both the forward (formation) and reverse (hydrolysis) reactions compared to a dioxolane with less electron-withdrawing substituents.

Methyl Group (-CH₃): In contrast, the methyl group is electron-donating through an inductive effect. This property helps to stabilize the adjacent carbocationic center in the oxonium ion intermediate. nih.gov This stabilization lowers the activation energy, thereby tending to increase the rates of both formation and hydrolysis compared to an unsubstituted analog.

Steric Effects:

The presence of both a methyl and a dichloromethyl group at the C2 position introduces steric hindrance. nih.govmdpi.com This steric bulk can affect the approach of the nucleophilic ethylene glycol during the formation reaction and the approach of water during hydrolysis. Increased steric hindrance around the reaction center generally leads to a decrease in the reaction rate. The transition states for both formation and hydrolysis would be more crowded and thus higher in energy, slowing down the reactions.

The following interactive table summarizes the anticipated influence of the substituents on the reaction rates of formation and hydrolysis based on general principles of physical organic chemistry.

Substituent at C2Electronic EffectSteric EffectExpected Net Effect on Reaction Rate (Formation/Hydrolysis)
Dichloromethyl (-CHCl₂)Electron-withdrawing (destabilizes cationic intermediate)Moderate steric hindrance Decrease
Methyl (-CH₃)Electron-donating (stabilizes cationic intermediate)Minor steric hindrance Increase (relative to H)
Combined (-CH₃, -CHCl₂)Net electron-withdrawingSignificant steric hindrance Overall decrease expected due to dominant electronic destabilization and steric hindrance.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Organic Molecules

The reactivity of the dichloromethyl group, combined with the stability of the dioxolane ring, makes 2-(dichloromethyl)-2-methyl-1,3-dioxolane (B11997130) a strategic starting point for synthesizing more intricate molecular architectures.

Synthesis of Agrochemical Intermediates

In the field of agricultural chemistry, this compound has been identified as a highly active and selective herbicide antidote, known commercially as MG-191. google.comcambridge.org Herbicide antidotes, or safeners, are crucial compounds that protect crop plants from injury caused by herbicides without diminishing the herbicide's effectiveness against weeds. The development of MG-191 showcases the compound's direct application in creating sophisticated agrochemical products designed to improve crop yields and resilience. google.com Research indicates that the compound is metabolized rapidly by corn seedlings, a key characteristic for its function as a safener. cambridge.org

Table 1: Agrochemical Applications of this compound

Application Role Compound Name
Herbicide Safener Protects crops from herbicide injury MG-191
Insecticide Research Investigated for potential insecticidal properties N/A

Intermediates for Bioactive Compound Development

The 1,3-dioxolane (B20135) scaffold is a recurring motif in many biologically active molecules, and this compound serves as a valuable precursor in this domain. nih.govresearchgate.net The presence of the reactive dichloromethyl group allows for further chemical modifications, enabling the synthesis of a diverse range of potential therapeutic agents.

While direct synthetic pathways from this specific compound are specialized, the utility of closely related chloromethyl-dioxolanes as intermediates is well-documented. For instance, compounds like 4-chloromethyl-1,3-dioxolanes are key intermediates in the synthesis of bioactive azole derivatives, which are known to possess potent fungicidal and antimicrobial properties. rasayanjournal.co.in This highlights the strategic importance of the halomethyl-dioxolane framework as a foundational element for constructing molecules with significant biological activity, including antifungal, antibacterial, and antiviral properties. nih.govrasayanjournal.co.in

Role in Protective Group Chemistry for Organic Transformations

The 1,3-dioxolane structure itself plays a fundamental role in synthetic organic chemistry as a protecting group for carbonyl functionalities (aldehydes and ketones). wikipedia.orgimist.ma The formation of this compound is a practical example of this principle, synthesized through the acid-catalyzed condensation of 1,1-dichloroacetone (B129577) with ethylene (B1197577) glycol. imist.ma

Once formed, the cyclic acetal (B89532) (dioxolane) is stable under neutral to strongly basic or nucleophilic conditions. organic-chemistry.org This stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. The carbonyl can be easily regenerated later by simple acid-catalyzed hydrolysis. organic-chemistry.org This protection-deprotection strategy is a cornerstone of multistep organic synthesis.

Table 2: Protecting Group Chemistry Profile

Process Reagents Conditions
Protection Ethylene glycol, Acid catalyst (e.g., TsOH) Refluxing in a solvent that allows for water removal (e.g., using a Dean-Stark apparatus). organic-chemistry.org
Deprotection Aqueous acid (e.g., HCl) Hydrolysis in wet solvents or transacetalization in acetone. organic-chemistry.org

Contribution to Polymer and Materials Science Research

The unique chemical structure of this compound and related compounds has prompted exploration into their use in polymer science, both as monomers for new polymers and as precursors for advanced materials.

Exploration as a Monomer in Polymerization Studies

Research into the polymerization of dioxolane-based monomers has shown their potential to create novel polymeric structures. researchgate.netrsc.org While studies on the direct polymerization of this compound are not widely published, investigations into structurally analogous compounds provide insight into its potential. For example, the cationic ring-opening polymerization of unsubstituted 1,3-dioxolane is a known method for producing polyacetal resins. google.comescholarship.org

Furthermore, research on a closely related compound, 1,3-Dioxolane-4-methanol, 2-(trichloromethyl)-, indicates that the broader class of haloalkyl-substituted dioxolanes can be incorporated as monomers into complex polymers. ontosight.ai Studies have also demonstrated that 1,3-dioxolanes can undergo copolymerization with other monomers, such as styrene, using acid catalysts. orientjchem.org This suggests that this compound could serve as a comonomer to introduce specific properties, such as flame retardancy or modified solubility, into a polymer backbone.

Precursor for Advanced Coatings and Polymeric Materials

The properties of polymers derived from haloalkyl-dioxolane monomers suggest their suitability for specialized applications. Polymers created from the trichloromethyl analogue of the title compound are considered for use in adhesives and coatings. ontosight.ai The incorporation of halogen atoms can enhance adhesion and modify the chemical resistance of the resulting material.

This potential is further underscored by research into polymers made from (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate, a related monomer. These polymers are used in blends to create materials with controlled miscibility and have been explored for applications in advanced functional materials. researchgate.net The versatility of the dioxolane ring as a monomer component opens avenues for developing new materials, and this compound represents a potential building block for polymers tailored for advanced coatings and other high-performance applications.

Research on Dioxolane Derivatives as Chemical Modulators

Recent scientific investigations have highlighted the potential of dioxolane derivatives, including this compound, to act as significant chemical modulators in diverse biological systems. This research spans applications in advanced organic synthesis and materials science, with a particular focus on their roles in agricultural and biomedical fields. These compounds are being explored for their ability to influence cellular processes, offering protective effects in crops and potentially overcoming resistance mechanisms in cancer therapies.

Investigation of Herbicide Safener Mechanisms (e.g., MG-191)

The compound this compound, commercially known as MG-191, is a notable herbicide safener. Safeners are chemical agents that protect crop plants from herbicide injury without compromising the herbicide's efficacy against target weeds. The mechanism of action for MG-191 primarily involves enhancing the natural detoxification pathways within the protected plant, particularly in maize, against herbicides such as acetochlor (B104951) and EPTC. sci-hub.st

The protective effect of MG-191 is largely attributed to its ability to increase the levels of glutathione (B108866) (GSH) and induce the activity of glutathione S-transferases (GSTs). mdpi.com GSTs are enzymes that catalyze the conjugation of glutathione to herbicides, a critical step in their detoxification. This conjugation process renders the herbicide molecules more water-soluble and less toxic, facilitating their sequestration and degradation within the plant. jircas.go.jpplos.org Studies have shown that in maize seedlings treated with MG-191, there is a marked increase in GST activity, which correlates with enhanced metabolism of the herbicide. mdpi.comepa.gov

The safening effect of MG-191 can be differential depending on the herbicide. For instance, MG-191 enhances the metabolism of acetochlor by increasing its conjugation with GSH. sci-hub.st In the case of EPTC, it is suggested that MG-191 enhances the initial rate of GSH conjugation following an initial oxidative metabolism of the herbicide. sci-hub.st While MG-191 has been observed to have minor effects on the uptake and translocation of herbicides, its primary protective mechanism is the enhancement of their metabolic detoxification. sci-hub.st

Research has also explored the influence of safeners like MG-191 on other detoxification enzymes, such as cytochrome P450 monooxygenases (P450s). mdpi.comcambridge.org These enzymes are also involved in the oxidative metabolism of various herbicides. nih.govnih.govresearchgate.netresearchgate.net While the induction of GSTs is the most well-documented mechanism for MG-191, the interplay with P450s represents an ongoing area of investigation into the comprehensive protective action of this dioxolane derivative. mdpi.comcambridge.org

Summary of Research Findings on MG-191 as a Herbicide Safener
Observed EffectMechanismAffected Herbicide(s)CropReference
Enhanced Herbicide MetabolismInduction of Glutathione S-transferases (GSTs) and increased Glutathione (GSH) levelsAcetochlor, EPTCMaize sci-hub.stmdpi.com
Decreased Herbicide InjuryAccelerated detoxification via GSH conjugationAcetochlorMaize sci-hub.st
Differential Safening ActionVaried effects on the metabolic pathways of different herbicidesAcetochlor vs. EPTCMaize sci-hub.st
Minor Impact on Herbicide UptakePrimary action is metabolic enhancement, not absorption inhibitionEPTC, AcetochlorMaize sci-hub.st

Exploration in Multidrug Resistance Reversal Research

In the field of oncology, a significant challenge to successful chemotherapy is the development of multidrug resistance (MDR) in cancer cells. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. nih.govnih.govnih.gov

Recent research has focused on the synthesis and evaluation of various 1,3-dioxolane derivatives as potential MDR reversal agents. nih.govresearchgate.net The core strategy behind this research is to develop compounds that can inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to anticancer drugs. nih.govsmu.edu

Structure-activity relationship (SAR) studies have been conducted on a range of novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives. nih.gov These studies have systematically modified the aromatic core, linker, and basic moiety of the dioxolane compounds to optimize their potential as MDR modulators. nih.gov The efficacy of these synthesized derivatives has been tested in vitro using human Caco-2 cells, a well-established model for studying drug absorption and P-gp interactions. nih.govnih.gov

The results of these investigations have shown that at low concentrations, several of the newly synthesized dioxolane derivatives can effectively reverse tumor cell MDR. nih.gov In some instances, these novel structures have demonstrated superior effects compared to established MDR modulators like trifluoperazine. nih.gov The primary mechanism of action for these dioxolane derivatives is their interaction with P-gp, which leads to a decrease in drug efflux and a consequent increase in the intracellular accumulation of chemotherapeutic agents. nih.gov

Research Findings on Dioxolane Derivatives in Multidrug Resistance Reversal
Dioxolane Derivative TypeIn Vitro ModelObserved EffectMechanism of ActionReference
2,2-diphenyl-1,3-dioxolane derivativesHuman Caco-2 cellsReversal of tumor cell multidrug resistanceInteraction with and potential inhibition of P-glycoprotein (P-gp) nih.govresearchgate.net
4,5-diphenyl-1,3-dioxolane derivativesHuman Caco-2 cellsResensitization of cells to chemotherapeutic agentsDecreased drug efflux nih.gov
Structurally optimized dioxolanesHuman Caco-2 cellsEffects superior to some established modulators (e.g., trifluoperazine)Enhanced P-gp inhibition nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 2-(Dichloromethyl)-2-methyl-1,3-dioxolane (B11997130) would be expected to show three distinct signals corresponding to the different proton environments in the molecule.

Dioxolane Ring Protons (-OCH₂CH₂O-): The four protons on the dioxolane ring are chemically equivalent and would likely appear as a singlet or a narrow multiplet. Based on similar structures, this signal is predicted to be in the range of δ 3.9-4.2 ppm .

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C2 position are equivalent and would present as a sharp singlet. This signal is anticipated to appear further upfield, typically in the region of δ 1.5-1.8 ppm .

Dichloromethyl Proton (-CHCl₂): The single proton of the dichloromethyl group is in a highly deshielded environment due to the electronegativity of the two chlorine atoms. This would result in a singlet shifted significantly downfield, predicted to be in the range of δ 5.8-6.2 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OCH₂CH₂O- 3.9 - 4.2 s 4H
-CH₃ 1.5 - 1.8 s 3H

Note: These are predicted values and the actual experimental values may vary.

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Four distinct signals are expected for this compound.

Dioxolane Ring Carbons (-OCH₂CH₂O-): The two equivalent methylene (B1212753) carbons of the dioxolane ring would give a single signal, predicted to be in the range of δ 65-70 ppm .

Quaternary Carbon (C2): The carbon atom at the C2 position, bonded to the methyl group, the dichloromethyl group, and two oxygen atoms, would be significantly deshielded and is expected to appear in the region of δ 100-110 ppm .

Methyl Carbon (-CH₃): The carbon of the methyl group would be the most shielded carbon, with a predicted chemical shift in the range of δ 20-25 ppm .

Dichloromethyl Carbon (-CHCl₂): The carbon of the dichloromethyl group would be deshielded by the two chlorine atoms, with an expected signal in the range of δ 75-85 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-OCH₂CH₂O- 65 - 70
C2 100 - 110
-CH₃ 20 - 25

Note: These are predicted values and the actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key expected absorption bands are:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and dichloromethyl groups, as well as the dioxolane ring, would be observed in the region of 2850-3000 cm⁻¹ .

C-O Stretching: Strong C-O stretching bands, characteristic of the acetal (B89532) group in the dioxolane ring, are expected in the 1000-1200 cm⁻¹ region.

C-Cl Stretching: The presence of the dichloromethyl group would give rise to C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H (aliphatic) 2850 - 3000 Medium to Strong
C-O (acetal) 1000 - 1200 Strong

Note: These are predicted values and the actual experimental values may vary.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, this technique requires a suitable single crystal of the compound. As no experimental crystallographic data has been reported for this compound, its precise bond lengths, bond angles, and crystal packing arrangement remain undetermined. A study on a related compound, 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane, revealed a monoclinic crystal system, which could suggest a possible crystal system for the title compound, but this is purely speculative.

Elemental Analysis for Compositional Verification

Elemental analysis is used to determine the percentage composition of elements in a compound, which serves to verify its empirical and molecular formula. Based on the molecular formula C₅H₈Cl₂O₂, the theoretical elemental composition of this compound can be calculated.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage Composition (%)
Carbon C 12.01 5 60.05 34.72
Hydrogen H 1.01 8 8.08 4.67
Chlorine Cl 35.45 2 70.90 40.98
Oxygen O 16.00 2 32.00 18.49

| Total | | | | 171.03 | 100.00 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 171.03 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 171, with isotopic peaks at m/z 173 and 175 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways for dioxolanes involve the cleavage of the ring. For this compound, characteristic fragments might include the loss of the dichloromethyl radical (•CHCl₂) or the methyl radical (•CH₃), as well as fragments arising from the breakdown of the dioxolane ring itself.

Table 5: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment
171/173/175 [C₅H₈Cl₂O₂]⁺ (Molecular Ion)
156/158 [M - CH₃]⁺
88 [M - CHCl₂]⁺

Note: These are predicted fragmentation patterns and the actual experimental spectrum may show different or additional fragments.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

There are no specific Density Functional Theory (DFT) studies reported in the scientific literature for 2-(Dichloromethyl)-2-methyl-1,3-dioxolane (B11997130). DFT is a powerful computational method used to investigate the electronic structure of molecules, which is fundamental to understanding their reactivity. For many related dioxolane compounds, DFT has been employed to explore reaction mechanisms, such as ring-opening pathways or the influence of substituents on the electronic properties of the molecule. However, for this compound, such mechanistic insights derived from DFT calculations have not been published.

Quantum-Chemical Approximations for Reaction Pathway Elucidation

Similarly, the elucidation of reaction pathways for this compound using quantum-chemical approximations is not documented. Quantum-chemical methods are essential for mapping potential energy surfaces and identifying the most plausible routes for chemical transformations. Studies on other dioxolanes have utilized these methods to understand their decomposition and rearrangement processes. The absence of such research for this compound means that its reactivity profile from a theoretical standpoint is yet to be determined.

Conformational Analysis of Dioxolane and Related Ring Systems

A specific conformational analysis of this compound has not been published. The 1,3-dioxolane (B20135) ring can adopt various conformations, such as the envelope and twist forms, and the presence of bulky or electronegative substituents can significantly influence the preferred geometry. While general principles of conformational analysis for dioxolane and related ring systems are well-established, a detailed study quantifying the conformational preferences and energy barriers for this compound is not available.

Molecular Dynamics Simulations for Reactive Intermediate Behavior

There is no available research on the use of molecular dynamics (MD) simulations to study the behavior of reactive intermediates of this compound. MD simulations provide a means to observe the dynamic evolution of a chemical system over time, offering insights into the stability and lifetime of transient species that may form during a reaction. The application of this technique to understand the reactive intermediates of this specific compound has not been reported.

Prediction of Transition States and Optimization of Catalytic Systems

The prediction of transition states and the optimization of catalytic systems for reactions involving this compound have not been subjects of published computational studies. Identifying the structure and energy of transition states is crucial for understanding reaction kinetics and designing efficient catalysts. Without such studies, the catalytic transformations of this compound remain theoretically uncharacterized.

Q & A

Q. What are the recommended synthetic routes for 2-(Dichloromethyl)-2-methyl-1,3-dioxolane in academic laboratories?

The compound can be synthesized via acid-catalyzed ketalization of a dichloromethyl ketone precursor (e.g., 5-chloro-2-pentanone) with ethylene glycol. Key steps include:

  • Refluxing equimolar amounts of the ketone and diol in toluene with a catalytic amount of p-toluenesulfonic acid.
  • Azeotropic removal of water using a Dean-Stark trap to shift equilibrium toward product formation.
  • Purification via fractional distillation under reduced pressure (e.g., 73–76°C at 7 mmHg for analogous compounds) .
  • Validation by ¹H/¹³C NMR (characteristic dioxolane ring protons at δ 3.8–4.2 ppm) and GC-MS to confirm molecular weight (expected m/z ~179 for C₅H₈Cl₂O₂) .

Q. How can researchers verify the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • Gas Chromatography (GC) with flame ionization detection to assess purity (>95% for synthetic batches).
  • FT-IR Spectroscopy to identify functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹ for the dioxolane ring) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ = 181.0142 for C₅H₈Cl₂O₂).
  • X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities and validate bond lengths/angles .

Q. What safety protocols are essential for handling this compound?

  • Use fume hoods and glove boxes to minimize inhalation/contact risks.
  • Wear nitrile gloves and chemical-resistant aprons due to potential skin irritation (analogous compounds show H315/H319 hazards) .
  • Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. Which computational methods are suitable for modeling the electronic structure of this compound?

  • Density Functional Theory (DFT-D3) with the B3LYP functional and def2-TZVP basis set accurately models dispersion forces and chlorine atom interactions.
  • Include fractional coordination numbers to account for chlorine’s electronegativity and non-covalent interactions .
  • Validate against experimental Raman spectra (e.g., C-Cl stretches at 550–750 cm⁻¹) and solvent effects via COSMO-RS simulations .

Q. How do solvent polarity and temperature influence the hydrolysis kinetics of this compound?

  • Conduct kinetic studies in water-dioxane or water-DMSO mixtures (0–50% organic content) at 25–60°C.
  • Monitor hydrolysis via pH-stat titration or HPLC to track acid formation (e.g., dichloroacetic acid).
  • For analogous dioxolanes, hydrolysis rates increase with solvent polarity (e.g., 10× faster in water vs. dioxane) and follow A-1 mechanisms (acid-catalyzed ring-opening) .

Q. What are the environmental migration and degradation pathways of this compound?

  • Use headspace GC-MS to detect migration from polymer matrices (e.g., PET bottles) at detection limits <1 ng/mL.
  • In 50% ethanol , migration increases by ~8× compared to water (e.g., 19 vs. 2.3 ng/mL after 2 years) due to enhanced solubility .
  • Degradation products (e.g., dichloroacetic acid) can be identified via LC-QTOF-MS with isotopic pattern matching.

Q. How do substituents on the dioxolane ring affect the compound’s stability and reactivity?

  • Compare electron-withdrawing groups (e.g., dichloromethyl) vs. alkyl groups (e.g., methyl) via accelerated stability testing :
  • Store samples at 40°C/75% RH for 6 months and analyze degradation by ¹H NMR .
  • Dichloromethyl groups reduce ring stability due to inductive effects , increasing hydrolysis rates by 2–3× compared to alkyl-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.